Cas no 1261583-38-3 (2,3'-Dichloro-5'-(difluoromethyl)propiophenone)
2,3'-Dichloro-5'-(difluoromethyl)propiophenone Chemical and Physical Properties
Names and Identifiers
-
- 2,3'-Dichloro-5'-(difluoromethyl)propiophenone
-
- Inchi: 1S/C10H8Cl2F2O/c1-5(11)9(15)6-2-7(10(13)14)4-8(12)3-6/h2-5,10H,1H3
- InChI Key: BVMWMDGDNIFTGI-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1C=C(C=C(C(F)F)C=1)Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 236
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1
2,3'-Dichloro-5'-(difluoromethyl)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013004709-1g |
2,3'-Dichloro-5'-(difluoromethyl)propiophenone |
1261583-38-3 | 97% | 1g |
$1534.70 | 2023-09-03 |
2,3'-Dichloro-5'-(difluoromethyl)propiophenone Related Literature
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2,3'-Dichloro-5'-(difluoromethyl)propiophenone
Introduction to 2,3'-Dichloro-5'-(difluoromethyl)propiophenone (CAS No. 1261583-38-3)
2,3'-Dichloro-5'-(difluoromethyl)propiophenone, with the CAS number 1261583-38-3, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its dichloro and difluoromethyl substituents, which confer specific chemical and biological properties that make it a valuable candidate for further research and development.
The molecular formula of 2,3'-Dichloro-5'-(difluoromethyl)propiophenone is C14H9Cl2F2O, and its molecular weight is approximately 296.17 g/mol. The compound's structure consists of a propiophenone core with dichloro and difluoromethyl functional groups attached to the aromatic ring. These substituents play a crucial role in modulating the compound's reactivity, stability, and biological activity.
In the realm of medicinal chemistry, 2,3'-Dichloro-5'-(difluoromethyl)propiophenone has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, research published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in cancer cell proliferation. This finding suggests that 2,3'-Dichloro-5'-(difluoromethyl)propiophenone could serve as a scaffold for the development of novel anticancer agents.
Beyond its medicinal applications, 2,3'-Dichloro-5'-(difluoromethyl)propiophenone has also shown promise in materials science. Its unique electronic properties make it an attractive candidate for the synthesis of advanced materials with tailored optical and electronic characteristics. A study published in Advanced Materials (2020) reported the use of this compound as a building block for the fabrication of organic semiconductors with enhanced charge transport properties. These materials have potential applications in organic photovoltaics and light-emitting diodes (OLEDs).
The synthesis of 2,3'-Dichloro-5'-(difluoromethyl)propiophenone typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 2,3-dichlorobenzaldehyde with 5-(difluoromethyl)-1-pentanone followed by oxidation to form the desired product. The choice of reagents and solvents is critical in achieving optimal reaction outcomes.
To further understand the behavior of 2,3'-Dichloro-5'-(difluoromethyl)propiophenone, researchers have conducted extensive spectroscopic and computational studies. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and conformational dynamics. Computational methods, including density functional theory (DFT) calculations, have been employed to predict its electronic properties and reactivity patterns.
In terms of safety and handling, while 2,3'-Dichloro-5'-(difluoromethyl)propiophenone is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to minimize exposure risks. Additionally, appropriate storage conditions should be maintained to ensure the stability and integrity of the compound.
The future prospects for 2,3'-Dichloro-5'-(difluoromethyl)propiophenone are promising. Ongoing research aims to explore its potential applications in drug discovery, materials science, and other fields where its unique chemical properties can be leveraged. Collaborative efforts between academic institutions and industry partners are expected to drive further advancements in understanding and utilizing this compound.
In conclusion, 2,3'-Dichloro-5'-(difluoromethyl)propiophenone (CAS No. 1261583-38-3) is a versatile organic compound with significant potential for various applications. Its unique chemical structure and properties make it an attractive candidate for further research and development in medicinal chemistry and materials science. As new studies continue to uncover its capabilities, this compound is poised to play an important role in advancing scientific knowledge and technological innovation.
1261583-38-3 (2,3'-Dichloro-5'-(difluoromethyl)propiophenone) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)